2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(7-(4-Fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural attributes include:
- 2-Methyl group: Likely influences steric and electronic properties of the core.
- Acetamide linkage to furan-2-ylmethyl: Introduces hydrogen-bonding capacity and modulates solubility.
While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, its structural motifs align with bioactive heterocycles targeting enzymes or receptors .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-11-22-17-18(28-11)16(12-4-6-13(20)7-5-12)23-24(19(17)26)10-15(25)21-9-14-3-2-8-27-14/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTFXGCTLKEACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazinone ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluorobenzene derivatives.
Attachment of the Furan-2-ylmethyl Acetamide Moiety: This step involves the coupling of the furan-2-ylmethyl group with the acetamide functionality, typically using amide bond formation reactions such as amidation or peptide coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolopyridazinone core or the furan ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyridazinone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the thiazolopyridazinone core, while reduction may produce alcohol derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is . Its structure suggests significant potential for diverse interactions in biological systems, making it a candidate for further investigation in pharmacological applications.
Biological Activities
Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that compounds within this class can inhibit the growth of cancer cells by targeting specific enzymes involved in cell cycle regulation. For instance, histone deacetylases (HDACs) are often implicated in cancer progression, and inhibitors of these enzymes are being explored as therapeutic agents .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The structural characteristics of these compounds may facilitate their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Synthesis and Mechanism of Action
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic synthesis techniques. Key steps include controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
Case Studies and Research Findings
- Antiproliferative Activity : A study highlighted the antiproliferative effects of related thiazolo-pyridazine compounds on various cancer cell lines. The results indicated that certain structural modifications could significantly enhance biological activity, suggesting a pathway for optimizing drug candidates .
- HDAC Inhibition : Research into HDAC inhibitors has shown that compounds similar to 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide can lead to increased gene expression associated with tumor suppression. These findings underscore the potential for developing novel anticancer therapies based on this compound class .
- Neuroprotective Studies : Investigations into the neuroprotective properties of thiazolo-pyridazine derivatives have revealed promising results in models of neurodegeneration. These studies suggest that such compounds may mitigate oxidative stress and inflammation in neuronal tissues, paving the way for new treatments for diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., isopropyl in 16d ) correlate with longer HPLC retention times, suggesting increased lipophilicity .
- The target compound’s furan-2-ylmethyl group may confer intermediate polarity compared to 16c–e .
Quinoline-Piperidine Acetamides ()
Compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature:
- Quinoline core: Larger aromatic system vs. thiazolo-pyridazinone.
- Tetrahydrofuran-3-yl-oxy : Increases solubility compared to the target’s furan-2-ylmethyl group.
Structural Implications :
- The target compound’s smaller core may improve membrane permeability but reduce binding affinity compared to quinoline derivatives .
Naphthyridine-Based Acetamides ()
Goxalapladib (CAS-412950-27-7) contains:
- Naphthyridine core: Larger planar structure vs. thiazolo-pyridazinone.
- Trifluoromethyl biphenyl : High lipophilicity and metabolic resistance.
- Difluorophenyl group : Similar to the target’s 4-fluorophenyl but with ortho substitution.
Biological Activity
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound belonging to the class of thiazolo[4,5-d]pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating various cancers and neurodegenerative disorders. The unique structural features of this compound, including the presence of a fluorophenyl group and an acetamide moiety, suggest diverse biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a thiazolo-pyridazine core, which is known for its biological activity. The presence of the furan ring enhances its potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O2S |
| Molecular Weight | 425.46 g/mol |
| CAS Number | 82978-00-5 |
The mechanism of action for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may promote apoptosis in cancer cells.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant antiproliferative activity against various human cancer cell lines. For instance, related thiazolo[4,5-d]pyridazine derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and cervical (HeLa) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.18 |
| HeLa | 0.25 |
| A549 | 0.31 |
HDAC Inhibition
The compound has been evaluated for its HDAC inhibitory activity, showing moderate inhibition rates (40–75% residual activity). This suggests that it may enhance histone acetylation levels, leading to altered gene expression profiles conducive to cancer treatment.
Case Studies
- Study on Antiproliferative Activity : A study published in Molecules assessed various thiazolo[4,5-d]pyridazine derivatives for their anticancer effects. The results indicated that compounds with similar structures to our target compound exhibited potent activity against multiple cancer cell lines, highlighting the importance of structural modifications on biological efficacy .
- HDAC Inhibition Research : Another investigation focused on the HDAC inhibitory properties of pyridazine derivatives found that specific substitutions could significantly enhance their inhibitory effects. The study noted that compounds with a furan moiety showed improved selectivity and potency against HDACs compared to other analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : A multi-step synthesis involving coupling reactions (e.g., amide bond formation) and heterocyclic ring closure is typical. Controlled copolymerization methods, as described for structurally similar reagents ( ), ensure reproducibility. Purity (>95%) is validated via HPLC or LC-MS, with crystallization using solvents like ethanol or acetonitrile to remove byproducts .
Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker diffractometer ( ). Data collection involves ω-scans at 100 K, with SHELX ( ) or SIR97 ( ) for structure solution and refinement. ORTEP-3 ( ) visualizes thermal ellipsoids and validates bond geometries. For example, monoclinic symmetry (space group Cc) was confirmed for a related fluorophenyl-thiazole derivative ( ) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC determination against S. aureus or E. coli). Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Thiazole derivatives () often target kinases or DNA gyrase, so enzymatic inhibition assays (e.g., ATPase activity) are recommended .
Advanced Research Questions
Q. How can conformational discrepancies between computational models and crystallographic data be resolved?
- Methodological Answer : Discrepancies in ring puckering or torsion angles arise from force field limitations in simulations. Use Cremer-Pople coordinates ( ) to quantify puckering amplitudes (e.g., q₂, q₃) and compare with experimental SC-XRD data. Refinement in SHELXL ( ) with TWIN or HKLF5 commands resolves twinning or disorder in crystals .
Q. What experimental design (DoE) approaches optimize reaction yield in flow chemistry?
- Methodological Answer : A Central Composite Design (CCD) evaluates factors like temperature, residence time, and catalyst loading. For example, flow-chemistry optimization of diazomethane analogs ( ) achieved 15–20% yield improvements. Response surface models identify robust conditions while minimizing side reactions .
Q. How does fluorophenyl substitution influence electronic properties and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) analyze charge distribution and frontier molecular orbitals. Compare Hammett σ constants (σₚ = 0.06 for 4-F) with experimental IC₅₀ values from kinase assays. Fluorine’s electron-withdrawing effect enhances hydrogen bonding in active sites, as seen in pyridazine analogs () .
Q. What crystallographic validation metrics ensure reliability of structural data?
- Methodological Answer : Post-refinement, check R-factor convergence (R₁ < 0.05 for high-resolution data). SHELXL’s PART command models disorder, while ADDSYM in PLATON ( ) detects missed symmetry. For a related dihydrothiadiazole, Flack parameter = 0.02 confirmed absolute structure .
Notes
- Advanced methodologies emphasize resolving contradictions (e.g., computational vs. experimental data) through iterative validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
